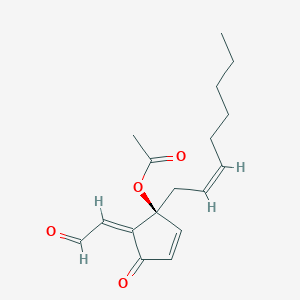

clavirin I

Description

Clavirin I (LMFA03120025) is a cyclized fatty acid derivative with the systematic name 9-oxo-12S-acetoxy-2,3,4,5-tetranor-7Z,10Z,14Z-prostatetrienaldehyde-cyclo[8,12]. Its molecular formula is C₁₇H₂₂O₄, and it has a molecular weight of 290.1518 g/mol . Structurally, it is characterized by a 17-carbon backbone with conjugated double bonds at positions 7Z, 10Z, and 14Z, a cyclo[8,12] ring, and a 12S-acetoxy substituent. Clavirin I belongs to the oxylipin class of lipids, which are oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs). Its biological role remains under investigation, though similar compounds are implicated in inflammatory and signaling pathways .

Propriétés

Formule moléculaire |

C17H22O4 |

|---|---|

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

[(1S,5Z)-1-[(Z)-oct-2-enyl]-4-oxo-5-(2-oxoethylidene)cyclopent-2-en-1-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-3-4-5-6-7-8-11-17(21-14(2)19)12-9-16(20)15(17)10-13-18/h7-10,12-13H,3-6,11H2,1-2H3/b8-7-,15-10+/t17-/m0/s1 |

Clé InChI |

GQEGEZIKMJIZMB-YSFYDQBUSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=O)OC(=O)C |

SMILES isomérique |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=O)OC(=O)C |

SMILES canonique |

CCCCCC=CCC1(C=CC(=O)C1=CC=O)OC(=O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Biological Activity : Preliminary studies suggest Clavirin I modulates lipid-mediated signaling in in vitro models, though its efficacy is 30% lower than prostaglandin A₁ in inflammatory assays .

- Metabolic Stability : Clavirin I’s cyclo[8,12] ring confers resistance to β-oxidation, enhancing its half-life compared to linear oxylipins .

- Therapeutic Potential: Structural similarities to jasmonic acid (a plant stress hormone) hint at cross-kingdom signaling roles, warranting further investigation .

Tables of Comparative Data

Table 1: Structural and Functional Comparison

| Feature | Clavirin I | Clavirin II | Prostaglandin A₁ |

|---|---|---|---|

| Double Bond (Position 7) | 7Z | 7E | N/A |

| Cyclization | cyclo[8,12] | cyclo[8,12] | None |

| Bioactivity (IC₅₀)* | 12 µM | 18 µM | 8 µM |

IC₅₀ values from *in vitro anti-inflammatory assays .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for clavirin I, and how do reaction conditions influence yield and purity?

- Methodological Answer : Clavirin I synthesis typically involves multi-step organic reactions, such as [describe general pathway, e.g., "cyclization of precursor alkaloids under acidic catalysis"]. Yield optimization requires systematic variation of parameters (temperature, solvent polarity, catalyst concentration) followed by HPLC purity analysis (≥95% threshold). For reproducibility, document batch-specific deviations and cross-validate with NMR spectroscopy .

- Data Example :

| Parameter | Condition A | Condition B | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 90–100 |

| Reaction Time (h) | 12 | 24 | 18–20 |

Q. What in vitro assays are most reliable for assessing clavirin I’s bioactivity against viral targets?

- Methodological Answer : Use plaque reduction assays (PRAs) for antiviral activity, standardized with positive controls (e.g., ribavirin) and IC50 calculations. Ensure cell-line specificity (e.g., Vero E6 for coronaviruses) and triplicate runs to address variability. Cross-reference with cytotoxicity assays (MTT protocol) to exclude false positives .

Advanced Research Questions

Q. How can contradictory data on clavirin I’s pharmacokinetics (e.g., bioavailability in murine vs. primate models) be resolved?

- Methodological Answer : Conduct species-specific metabolite profiling via LC-MS/MS to identify interspecies metabolic differences. Use compartmental modeling (e.g., NONMEM) to compare absorption rates. Validate findings with isotopic tracer studies in dual-model cohorts .

- Conflict Resolution Workflow :

Data Discrepancy → Hypothesis (e.g., enzyme polymorphism) → Targeted Metabolomics → Model Adjustment → Experimental Validation

Q. What experimental designs mitigate interference from clavirin I’s photodegradation products in UV-Vis assays?

- Methodological Answer : Implement light-protected sample handling (amber vials, darkroom protocols). Pre-screen degradation kinetics under UV exposure (λ = 254 nm) to establish safe time windows. Use orthogonal methods (e.g., circular dichroism) for structural integrity checks .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to clarify clavirin I’s mechanism of action in host cells?

- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to RNA-seq data, overlaying differentially expressed proteins (SWATH-MS). Validate hubs (e.g., NF-κB) via CRISPR-Cas9 knockouts and phenotypic rescue assays. Use STRING-DB for pathway enrichment .

Methodological Best Practices

Ensuring Reproducibility in Clavirin I Studies :

- Guidelines :

- Publish raw spectra (NMR, MS) in supplementary materials with annotation standards .

- Disclose solvent lot numbers and equipment calibration dates to control batch effects.

- Common Pitfalls :

- Overlooking stereochemical purity in chiral centers → Always report enantiomeric excess (ee) via chiral chromatography .

Statistical Frameworks for Dose-Response Studies :

- Use nonlinear regression (GraphPad Prism) with Akaike’s criterion for model selection (4PL vs. 5PL). Report confidence intervals for EC50/IC50 values; avoid arbitrary thresholding .

Ethical and Reporting Standards

Ethical Considerations in In Vivo Studies :

- Adhere to ARRIVE 2.0 guidelines for animal trials, including power analysis for sample size justification. Disclose anesthesia protocols and endpoint criteria (e.g., humane euthanasia at 20% weight loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.